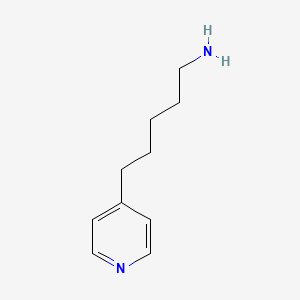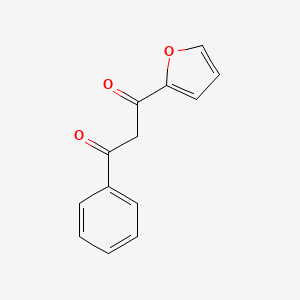
3-(2-aminoethyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
3-(2-aminoethyl)-1H-indole-2-carboxylic acid, also known as tryptophan ethyl ester, is a modified form of tryptophan, an essential amino acid. This compound has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Indole derivatives, including compounds like 3-(2-aminoethyl)-1H-indole-2-carboxylic acid, are key intermediates in organic synthesis. They are used to synthesize a wide range of complex molecules due to their unique reactivity. For example, the synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids involves the introduction of amino- and sulfur-containing substituents at the indole 3-position, showcasing the versatility of indole derivatives in chemical synthesis (Unangst, Connor, & Stabler, 1987). Additionally, the chemistry of indole-2-carboxylic acid and its derivatives is characterized by stability towards acidic and oxidative conditions, with reactivity primarily at the 3-position, allowing for diverse synthetic applications (Murakami, 1987).
Bioconjugation and Biological Probes
The aminoethyl group in compounds like 3-(2-aminoethyl)-1H-indole-2-carboxylic acid allows for facile bioconjugation, making these compounds useful for designing biological probes. For instance, aminoethyl-substituted indole-3-acetic acids have been used to create immobilized forms of indole-3-acetic acid and its conjugates, serving as novel research tools in biological studies (Ilić et al., 2005). These derivatives can be linked to various biomolecules, including proteins and biotin, facilitating the development of assays and diagnostic tools.
Pharmacological Applications
Indole-2-carboxylic acid derivatives have been explored for their potential therapeutic applications. For example, the synthesis and pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids have led to the discovery of potent selective glycine-site NMDA receptor antagonists, highlighting the medicinal chemistry potential of indole derivatives (Baron et al., 2005).
Orientations Futures
: Simpson, R. J., & Neuberger, M. R. (1976). Complete amino acid analysis of proteins from a single hydrolysate. The Journal of Biological Chemistry, 251(7), 1936-1940. Link : Conformational and stereoelectronic investigation of 3-(2-aminoethyl)indole (TRA): A neurotransmitter. Journal of Molecular Modeling, 17(5), 1087-1095. Link : Intermolecular B–N coordination and multi-interaction of Fe3O4@SiO2@poly(2-aminoethyl methacrylate hydrochloride)-4-carboxyphenylboronic acid nanoparticles with transferrin. Journal of Materials Chemistry B, 9(2), 448-457. Link
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-5-8-7-3-1-2-4-9(7)13-10(8)11(14)15/h1-4,13H,5-6,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVHKLBYWPUMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350773 | |
| Record name | 3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
CAS RN |
5956-86-5 | |
| Record name | 3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Methylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3054232.png)







![2-Phenylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B3054248.png)
![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B3054250.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)